molecular formula C17H25BO2 B2517556 3-Cyclopentylphenylboronic acid pinacol ester CAS No. 2121514-72-3

3-Cyclopentylphenylboronic acid pinacol ester

Cat. No.: B2517556
CAS No.: 2121514-72-3
M. Wt: 272.2
InChI Key: JFPBIWOLFRJEQC-UHFFFAOYSA-N
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Description

3-Cyclopentylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-Cyclopentylphenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming process .

Mode of Action

The This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The This compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

The ADME properties of This compound It’s known that these types of compounds are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound’s action primarily involve the formation of carbon–carbon bonds . This can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as drug development .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of these types of compounds is considerably accelerated at physiological pH , which could impact their stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentylphenylboronic acid pinacol ester typically involves the reaction of 3-cyclopentylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form phenols or other oxygen-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or nickel.

Major Products Formed

    Oxidation: Phenols, quinones, and other oxygenated derivatives.

    Reduction: Boranes, borohydrides, and related compounds.

    Substitution: A wide range of substituted aromatic compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

3-Cyclopentylphenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment utilizes boronic esters as boron delivery agents.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • Cyclopentylboronic acid pinacol ester
  • 4-Nitrophenylboronic acid pinacol ester

Uniqueness

3-Cyclopentylphenylboronic acid pinacol ester is unique due to the presence of both a cyclopentyl and a phenyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic esters, it may offer distinct advantages in terms of stability and reactivity, making it a valuable reagent in various synthetic applications.

Properties

IUPAC Name

2-(3-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-7-10-14(12-15)13-8-5-6-9-13/h7,10-13H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPBIWOLFRJEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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